molecular formula C19H22N2O3S B2801731 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide CAS No. 941871-42-7

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2801731
CAS No.: 941871-42-7
M. Wt: 358.46
InChI Key: YBCUPJLFIWFFPS-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Quinoline derivatives clubbed with sulfonamide moieties have been synthesized and evaluated as antimicrobial agents. For instance, a study reported the synthesis of ten new compounds with quinoline and sulfonamide structures, showing high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). Another research developed a methodology for creating new benzenesulfonamide derivatives with potential antimicrobial activities, demonstrating significant potency against bacterial strains compared to fungal ones (Journal of Saudi Chemical Society, 2016).

Anticancer and Radioprotective Agents

The utility of certain benzenesulfonamide derivatives in synthesizing novel quinolines has been explored for their potential as anticancer and radioprotective agents. Some compounds showed interesting cytotoxic activity compared with known drugs, and one compound exhibited in vivo radioprotective activity against γ-irradiation in mice (Arzneimittel-Forschung (Drug Research), 2008).

Leishmanicidal and Trypanocidal Activities

N-quinolin-8-yl-arylsulfonamides synthesized by coupling 8-aminoquinolines with various arylsulfonylchlorides were assayed in vitro against Leishmania amazonensis, Leishmania chagasi, and Trypanosoma cruzi strains. This series of compounds were selective for Leishmania spp., with one being particularly effective against intracellular forms (Bioorganic & medicinal chemistry, 2007).

Synthesis and Structural Analysis

The synthesis and structural interpretation of N-acylhydrazones derived from quinoline compounds have been described, highlighting the importance of NMR spectroscopy in understanding the conformational characteristics of these molecules (Molecules, 2021).

Electroanalytical Studies

Electroanalytical studies of compounds similar in structure to commercial extractants, such as 4-methyl-N-quinolin-8-ylbenzenesulfonamide, have been conducted to understand their oxidation processes and potential analytical applications (Analyst, 1994).

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13-6-8-18(11-14(13)2)25(23,24)20-17-7-9-19-16(12-17)5-4-10-21(19)15(3)22/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCUPJLFIWFFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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